molecular formula C11H14O2 B074226 Methyl (R)-3-phenylbutyrate CAS No. 1472-07-7

Methyl (R)-3-phenylbutyrate

Cat. No.: B074226
CAS No.: 1472-07-7
M. Wt: 178.23 g/mol
InChI Key: DSWKGCIHFICHAC-SECBINFHSA-N
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Description

Methyl (R)-3-phenylbutyrate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Precursor to Phenylacetone : Methyl 3-oxo-2-phenylbutyrate (MAPA) is a potential precursor of phenylacetone (P2P), which is used to synthesize amphetamine and methamphetamine. The conversion of MAPA to P2P has been studied under acidic and basic conditions, highlighting its role in illicit drug synthesis (Tsujikawa et al., 2021).

  • Conformational Studies : Research has been conducted on the conformational distribution of similar compounds such as 2-methyl-3-phenylpropionic acid and 2-phenylbutyric acid, including their methyl esters, using NMR spectroscopy. This provides insights into the structural behavior of these compounds (Spassov & Stefanova, 1979).

  • Anti-Cancer Agent : Sodium phenylbutyrate, a related compound, is a histone deacetylase inhibitor with applications as an anti-cancer agent, particularly in breast cancer treatment. Studies have shown its role in modifying the methylation pattern of cancer cells (Sabit et al., 2016).

  • Treatment for ALS : Sodium phenylbutyrate-taurursodiol combination has been evaluated for its efficacy and safety in persons with amyotrophic lateral sclerosis (ALS). The study indicates slower functional decline in patients treated with this combination (Paganoni et al., 2020).

  • Neuroprotective Effects : Phenylbutyrate has shown neuroprotective effects against neurotoxicity in models of Parkinson's disease, suggesting its potential in treating neurodegenerative diseases (Gárdián et al., 2007).

  • Metabolism Study : The metabolism of phenylbutyrate in humans leads to phenylbutyrylglutamine, a newly identified metabolite, highlighting the compound's metabolic pathways (Comte et al., 2002).

  • Enantiomeric Purity in Drug Synthesis : Ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate in the production of angiotensin-converting enzyme inhibitors, is prepared via the microbial reduction of ethyl 2-oxo-4-phenylbutyrate, demonstrating the importance of enantiomeric purity in drug synthesis (Zhang et al., 2009).

Properties

IUPAC Name

methyl (3R)-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWKGCIHFICHAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.